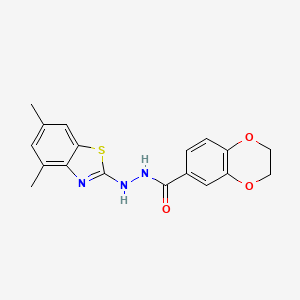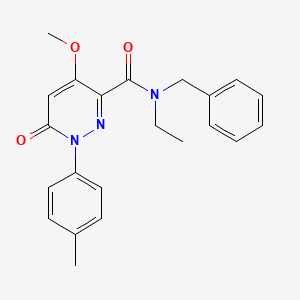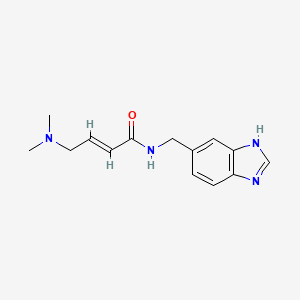![molecular formula C14H10Cl2N6S2 B2536859 7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477860-62-1](/img/structure/B2536859.png)
7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H10Cl2N6S2 and its molecular weight is 397.3. The purity is usually 95%.
BenchChem offers high-quality 7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidine, have been acknowledged for their multifaceted biological and medicinal applications. Compounds featuring heteroatoms like triazole, thiazole, and pyrimidine are instrumental in crafting optical sensors and exhibit an array of biological uses. Their ability to form coordination and hydrogen bonds makes pyrimidine derivatives prime candidates for sensing probes and therapeutic agents (Jindal & Kaur, 2021).
Antibacterial Properties
Specifically, 1,2,4-triazolo[1,5-a]pyrimidine hybrids are potent inhibitors of bacterial strains like Staphylococcus aureus, showcasing broad-spectrum antibacterial activity against various clinically significant organisms. These hybrids possess potential dual or multiple antibacterial mechanisms, making them vital in the development of novel anti-S. aureus agents, especially in the face of increasing antibiotic-resistant strains (Li & Zhang, 2021).
Synthetic Utilities and Regio-Orientation
The synthesis and transformations of azolylthiazoles, including 1,2,4-triazolo[1,5-a]pyrimidines, are pivotal in producing compounds with significant biological applications. The regio-orientation and selectivity in the synthesis of these compounds, particularly from reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, are crucial for understanding their biological functions and developing them as therapeutic agents (Ibrahim, 2011), (Mohamed & Mahmoud, 2019).
Medicinal and Synthetic Aspects
Pyrazolo[1,5-a]pyrimidine scaffold, a part of this compound's structure, is extensively used in drug discovery, exhibiting a wide range of medicinal properties like anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship studies of this scaffold are of high interest, paving the way for the development of potential drug candidates (Cherukupalli et al., 2017).
Propiedades
IUPAC Name |
2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6S2/c15-12-18-5-9(23-12)3-8(4-10-6-19-13(16)24-10)11-1-2-17-14-20-7-21-22(11)14/h1-2,5-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSWDQOPRHEGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(CC3=CN=C(S3)Cl)CC4=CN=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{2-(2-Chloro-1,3-thiazol-5-yl)-1-[(2-chloro-1,3-thiazol-5-yl)methyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2536786.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2536788.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2536789.png)
![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)
![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2536794.png)



![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)